2-Bromo-5-methoxyphenyl chloroformate
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Overview
Description
2-Bromo-5-methoxyphenyl chloroformate is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a chloroformate functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyphenyl chloroformate typically involves the reaction of 2-bromo-5-methoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
2-Bromo-5-methoxyphenol+Phosgene→2-Bromo-5-methoxyphenyl chloroformate+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The temperature is maintained at low to moderate levels to control the reaction rate and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures due to the toxic nature of phosgene. Continuous flow reactors are often employed to improve efficiency and safety. The use of automated systems helps in precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and esters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-bromo-5-methoxyphenol and carbon dioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Esters: Formed from the reaction with phenols.
Scientific Research Applications
2-Bromo-5-methoxyphenyl chloroformate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a chloroformate group for activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Comparison with Other Similar Compounds: 2-Bromo-5-methoxyphenyl chloroformate can be compared with other chloroformates, such as:
Methyl chloroformate: Less reactive due to the absence of electron-withdrawing groups.
Benzyl chloroformate: Commonly used for introducing protecting groups in organic synthesis.
Phenyl chloroformate: Similar reactivity but lacks the bromine and methoxy substituents, making it less versatile in certain applications.
Uniqueness: The presence of both bromine and methoxy groups in this compound enhances its reactivity and selectivity, making it a valuable compound in organic synthesis and various research applications.
Comparison with Similar Compounds
- Methyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
- Ethyl chloroformate
Properties
Molecular Formula |
C8H6BrClO3 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
(2-bromo-5-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO3/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4H,1H3 |
InChI Key |
GQEWNJJTBUWPRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC(=O)Cl |
Origin of Product |
United States |
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